molecular formula C6H13NO B1353468 O-cyclohexylhydroxylamine CAS No. 4759-21-1

O-cyclohexylhydroxylamine

Cat. No. B1353468
CAS RN: 4759-21-1
M. Wt: 115.17 g/mol
InChI Key: KYKNGOPXRHUCHC-UHFFFAOYSA-N
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Description

O-cyclohexylhydroxylamine is a chemical compound that is formed as one of the by-products during the hydrogenation of nitrocyclohexane to the corresponding cyclohexanone oxime .


Synthesis Analysis

The synthesis of O-cyclohexylhydroxylamine involves complex chemical reactions. One of the methods involves the use of O-benzoylhydroxylamines as an electrophilic aminating agent in transition metal-catalyzed C–N bond-forming reactions . The retrosynthetic analysis method is also used in the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of O-cyclohexylhydroxylamine can be represented by the InChI code: 1S/C6H13NO/c7-8-6-4-2-1-3-5-6/h6H,1-5,7H2 . The molecular weight of this compound is 115.18 .


Chemical Reactions Analysis

The chemical reactions involving O-cyclohexylhydroxylamine are complex and involve various factors. For instance, the reaction rate and the ability to control the reaction are important considerations . Electroanalytical tools can be used to study these redox-active intermediates .


Physical And Chemical Properties Analysis

O-cyclohexylhydroxylamine has a molecular weight of 115.18 and is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Cytogenetic Effects

O-cyclohexylhydroxylamine (N-OH-cyclohexylamine) has been studied for its cytogenetic effects. Brewen et al. (1971) explored its impact on human leucocytes and Chinese hamster bone marrow. They found that cyclamate metabolism in humans can lead to the formation of cyclohexylamine (CHA) and N-hydroxycyclohexylamine (N-OHCHA), which may cause cytogenetic damage in human cells and the bone marrow and spermatogonial cells of rats (Brewen, Pearson, Jones, & Luippold, 1971).

Oxidation of Secondary Amines

Colonna et al. (2004) investigated the oxidation of secondary amines, including cyclohexanone monooxygenase, which catalyzed the oxidation of tertiary and secondary amines to N-oxides and nitrones. The study indicates that a hydroxylamine intermediate is involved in the oxidation process (Colonna, Pironti, Carrea, Pasta, & Zambianchi, 2004).

Metabolism in Animals and Humans

Renwick and Williams (1972) focused on the metabolites of cyclohexylamine in humans and certain animals. Their study revealed that in humans, the metabolism of cyclohexylamine, including cyclohexylhydroxylamine as a minor metabolite, is limited, with the metabolism primarily through hydroxylation of the cyclohexane ring (Renwick & Williams, 1972).

Electrophilic Aminations

Andreae and Schmitz (1991) discussed the electrophilic aminations with oxaziridines, where cyclohexanespiro-3'-oxaziridine transfers its NH group to various nucleophiles. This process enables the synthesis of various compounds, including O-alkulhydroxylamines, suggesting a potential application in creating derivatives involving cyclohexylhydroxylamine (Andreae & Schmitz, 1991).

Synthesis of o-Arylenediamines

Wang et al. (2018) reported on the synthesis of o-Arylenediamines through elemental sulfur-promoted aerobic dehydrogenative aromatization of cyclohexanones with arylamines. This study provides insights into new synthetic pathways that may involve cyclohexylhydroxylamine (Wang, Chen, Xie, Wang, Huang, & Deng, 2018).

Hydroxylamine Formation and Decomposition

Le Xu et al. (2014) explored hydroxylamine formation and decomposition in cyclohexanone ammoximation over microporous titanosilicates. This study is relevant for understanding the formation and stability of compounds like cyclohexylhydroxylamine in industrial processes (Le Xu, Jianghong, Yang, & Wu, 2014).

Safety And Hazards

O-cyclohexylhydroxylamine is classified as a dangerous substance. It has hazard statements such as H227, H315, H318, and H335 . It is recommended to use personal protective equipment while handling this substance .

Relevant Papers The relevant papers on O-cyclohexylhydroxylamine include studies on its synthesis , chemical reactions , and physical and chemical properties . These papers provide valuable insights into the characteristics and applications of O-cyclohexylhydroxylamine .

properties

IUPAC Name

O-cyclohexylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-8-6-4-2-1-3-5-6/h6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKNGOPXRHUCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445286
Record name O-cyclohexylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-cyclohexylhydroxylamine

CAS RN

4759-21-1
Record name O-cyclohexylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Cyclohexyl-hydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
III I II - chemicalpapers.com
… The fragmentation pattern in mass spectrum of N-(4-chlorobenzoyI)-O- cyclohexylhydroxylamine (V) as typical example is given in Scheme 3. Mass spectral data of other monoalkylated …
Number of citations: 2 www.chemicalpapers.com
RV Hoffman, NB Christophe - The Journal of Organic Chemistry, 1988 - ACS Publications
A series of O-alkylhydroxylamines was oxidized with [m-(trifluoromethyl) phenyl] sulfonylperoxide to give the corresponding alcohol and carbonyl compound. The evidence presented …
Number of citations: 14 pubs.acs.org
AJ Kirby, JE Davies, DJ Fox, DRW Hodgson… - Chemical …, 2010 - pubs.rsc.org
… In the absence of a crystal of the tetrahydropyranyl derivative 4 we prepared and determined the structure of O-cyclohexylhydroxylamine hydrochloride, 5. The original crystal structure–…
Number of citations: 32 pubs.rsc.org
JW Thomas - 2013 - trace.tennessee.edu
Options for controlling herbicide resistant weed species are severely limited; thus, the recent proliferation of these species is a significant concern to land managers. The discovery and …
Number of citations: 1 trace.tennessee.edu

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